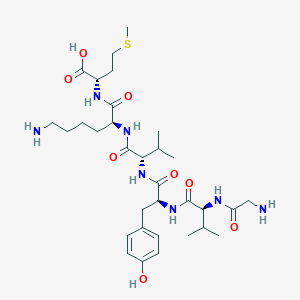![molecular formula C54H42N4 B12567350 N~1~,N~3~-Bis[4-(diphenylamino)phenyl]-N~1~,N~3~-diphenylbenzene-1,3-diamine CAS No. 176243-72-4](/img/structure/B12567350.png)
N~1~,N~3~-Bis[4-(diphenylamino)phenyl]-N~1~,N~3~-diphenylbenzene-1,3-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N~1~,N~3~-Bis[4-(diphenylamino)phenyl]-N~1~,N~3~-diphenylbenzene-1,3-diamine is an organic compound with the molecular formula C30H24N2. It is known for its applications in organic electronics, particularly in organic light-emitting diodes (OLEDs) and molecular magnets .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N1,N~3~-Bis[4-(diphenylamino)phenyl]-N~1~,N~3~-diphenylbenzene-1,3-diamine typically involves a multi-step process. One common method includes the following steps:
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and improving yield .
Analyse Des Réactions Chimiques
Types of Reactions
N~1~,N~3~-Bis[4-(diphenylamino)phenyl]-N~1~,N~3~-diphenylbenzene-1,3-diamine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents.
Reduction: It can be reduced using agents like DIBALH.
Substitution: It undergoes substitution reactions, particularly aromatic substitution.
Common Reagents and Conditions
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like DIBALH or lithium aluminum hydride.
Substitution: Catalysts like palladium and bases like sodium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines .
Applications De Recherche Scientifique
N~1~,N~3~-Bis[4-(diphenylamino)phenyl]-N~1~,N~3~-diphenylbenzene-1,3-diamine has several scientific research applications:
Organic Electronics: Used in OLEDs and PLEDs for its excellent electron-donating properties.
Molecular Magnets: Employed in the development of molecular magnets due to its unique electronic properties.
Fluorescent Sensors: Utilized in sensors for detecting acidity, polarity, and metal cations.
Bio-imaging: Applied in bio-imaging due to its two-photon absorption properties.
Mécanisme D'action
The mechanism of action of N1,N~3~-Bis[4-(diphenylamino)phenyl]-N~1~,N~3~-diphenylbenzene-1,3-diamine involves its electron-donating properties. The compound interacts with electron-deficient species, facilitating charge transfer processes. This interaction is crucial in its applications in OLEDs and molecular magnets .
Comparaison Avec Des Composés Similaires
Similar Compounds
- N,N,N’,N’-Tetraphenyl-1,4-phenylenediamine
- N,N,N’,N’-Tetraphenyl-1,4-benzenediamine
- 4,6-Bis((E)-2-(4′-N,N-diphenylamino-[1,1′-biphenyl]-4-yl)vinyl)-2-phenylpyrimidine
Uniqueness
N~1~,N~3~-Bis[4-(diphenylamino)phenyl]-N~1~,N~3~-diphenylbenzene-1,3-diamine is unique due to its strong electron-donating properties and its ability to form stable charge-transfer complexes. This makes it particularly valuable in the field of organic electronics and molecular magnets .
Propriétés
Numéro CAS |
176243-72-4 |
|---|---|
Formule moléculaire |
C54H42N4 |
Poids moléculaire |
746.9 g/mol |
Nom IUPAC |
1-N,3-N-diphenyl-1-N,3-N-bis[4-(N-phenylanilino)phenyl]benzene-1,3-diamine |
InChI |
InChI=1S/C54H42N4/c1-7-20-43(21-8-1)55(44-22-9-2-10-23-44)49-34-38-51(39-35-49)57(47-28-15-5-16-29-47)53-32-19-33-54(42-53)58(48-30-17-6-18-31-48)52-40-36-50(37-41-52)56(45-24-11-3-12-25-45)46-26-13-4-14-27-46/h1-42H |
Clé InChI |
PQKHQIGNWMQMIQ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=C(C=C3)N(C4=CC=CC=C4)C5=CC(=CC=C5)N(C6=CC=CC=C6)C7=CC=C(C=C7)N(C8=CC=CC=C8)C9=CC=CC=C9 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


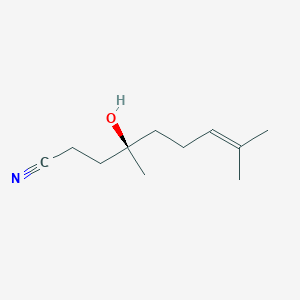

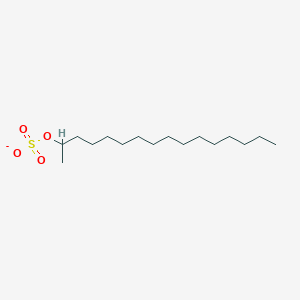
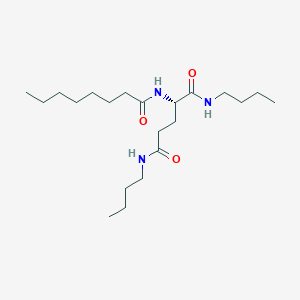

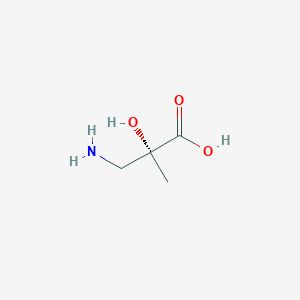

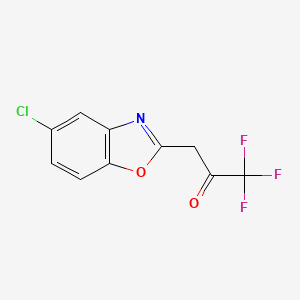
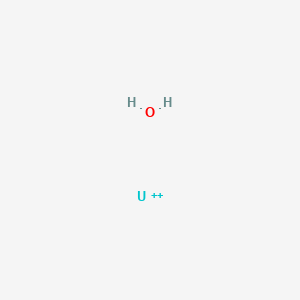
![Phosphonic acid, [difluoro(3-methoxyphenyl)methyl]-, diethyl ester](/img/structure/B12567336.png)

![1,4-Dioxaspiro[4.5]deca-6,9-dien-8-one, 2,3-diphenyl-, (2R,3R)-](/img/structure/B12567346.png)
![Tris[3,5-bis(trifluoromethyl)phenyl]borane](/img/structure/B12567349.png)
